![molecular formula C12H11N3 B087212 (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine CAS No. 56009-91-7](/img/structure/B87212.png)
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative that has been synthesized using different methods and has shown promising results in scientific research.
科学的研究の応用
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has shown promising results in various scientific research applications. It has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases. Additionally, (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has been studied for its antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
作用機序
The mechanism of action of (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins that are involved in cell growth and inflammation. It has also been suggested that (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine may work by disrupting the cell membrane of bacteria and fungi, leading to their death.
生化学的および生理学的効果
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has been found to have antibacterial and antifungal effects, making it a potential candidate for treating bacterial and fungal infections.
実験室実験の利点と制限
One of the advantages of using (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. It also has antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. However, one of the limitations of using (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine is its toxicity, which can affect cell viability and lead to false results in experiments.
将来の方向性
There are several future directions for (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine research. One potential direction is to study its potential use in cancer therapy and develop new drugs based on its structure. Another direction is to investigate its anti-inflammatory properties and develop new treatments for inflammatory diseases. Additionally, research can be conducted to explore its antibacterial and antifungal properties and develop new antibiotics. Further studies can also be conducted to understand its mechanism of action and potential side effects.
Conclusion:
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine is a hydrazone derivative that has shown promising results in various scientific research applications. It has potential use in cancer therapy, anti-inflammatory treatments, and developing new antibiotics. Its mechanism of action is not fully understood, but it has been suggested to work by inhibiting enzymes and proteins involved in cell growth and inflammation. While it has advantages in lab experiments, its toxicity can limit its use. Future research directions include developing new drugs based on its structure, investigating its mechanism of action, and exploring its potential side effects.
合成法
The synthesis of (E)-[phenyl(pyridin-2-yl)methylidene]hydrazine has been reported using different methods. One of the most commonly used methods involves the reaction of pyridine-2-carbaldehyde and phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and produces a yellow solid, which is then purified using column chromatography. Other methods involve the use of different aldehydes and hydrazines to produce the desired hydrazone derivative.
特性
CAS番号 |
56009-91-7 |
|---|---|
製品名 |
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine |
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC名 |
(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine |
InChI |
InChI=1S/C12H11N3/c13-15-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9H,13H2/b15-12+ |
InChIキー |
NPIHYGZWEUGMNG-NTCAYCPXSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2=CC=CC=N2 |
SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=N2 |
正規SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



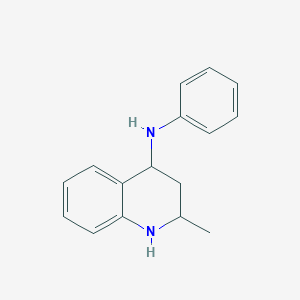
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
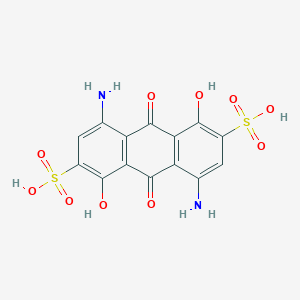
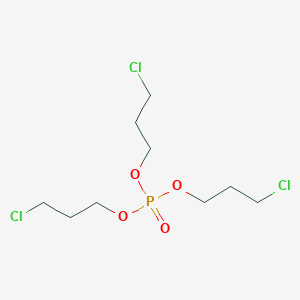
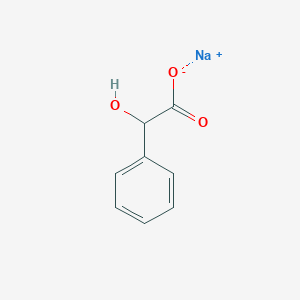

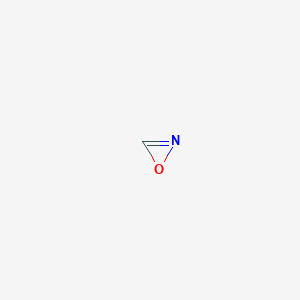
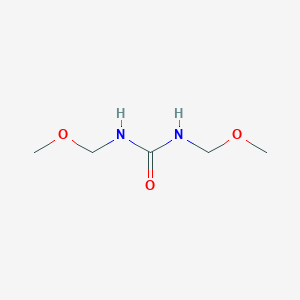
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)
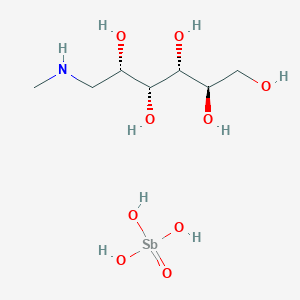
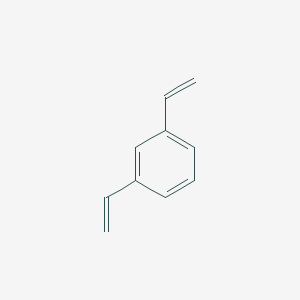

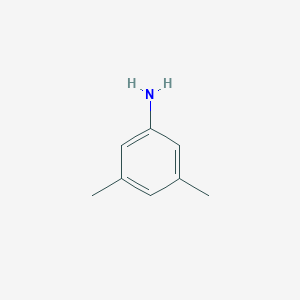
![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)